N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide
Description
This compound features a pyrrolidine-1-carboxamide core linked to a 4-fluorophenyl group. The phenyl ring is further substituted with a carbonyl bridge to a piperazine moiety bearing a 2-methoxyphenyl group.
Properties
Molecular Formula |
C23H27FN4O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-fluoro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C23H27FN4O3/c1-31-21-7-3-2-6-20(21)26-12-14-27(15-13-26)22(29)18-16-17(24)8-9-19(18)25-23(30)28-10-4-5-11-28/h2-3,6-9,16H,4-5,10-15H2,1H3,(H,25,30) |
InChI Key |
RXXXTMYNRLCNLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)NC(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluoro-2-nitrobenzoic acid with 2-methoxyphenylpiperazine under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including reduction and cyclization, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Pharmacological Potential
The compound has been evaluated for its potential as:
- Antidepressants : Due to the presence of the piperazine ring, which is common in many antidepressants, this compound may exhibit similar pharmacological activities.
- Antitumor Agents : Preliminary studies indicate that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
Case Studies
Recent investigations have focused on the compound's efficacy in inhibiting vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in tumor angiogenesis. For instance, derivatives of similar structures have shown significant antiangiogenic properties, suggesting that N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide could be a valuable candidate for further research in cancer therapies .
Synthetic Routes
The synthesis of this compound typically involves:
- Fluorination : The introduction of the fluorine atom is performed using fluorinating agents under controlled conditions.
- Pyrrolidine Formation : The formation of the pyrrolidine ring is achieved through cyclization reactions involving appropriate precursors.
Table of Synthetic Methods
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Fluorination | Potassium fluoride | Basic conditions |
| 2 | Cyclization | Amine derivatives | Acidic conditions |
Research Findings
A study on similar compounds indicated that modifications in the phenyl ring significantly affect their biological activity and selectivity towards different receptors. This suggests that this compound could be optimized for better efficacy .
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as alpha1-adrenergic receptors. It acts as an antagonist, blocking the receptor’s activity and thereby modulating neurotransmitter release and signal transduction pathways. This mechanism is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Structural Analogues with Piperazine and Fluorophenyl Moieties
N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide
- Structure : Shares the fluorophenyl and piperazine groups but replaces the pyrrolidine carboxamide with an acetamide chain.
N-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
- Structure : Incorporates a thiazole ring and a 3-chlorophenyl-substituted piperazine. The pyrrolidine carboxamide is retained but modified with a ketone group.
- Molecular Weight : 447.9 g/mol (vs. ~463 g/mol estimated for the target compound).
- Key Differences : The chloro substituent on the piperazine may increase lipophilicity, while the thiazole ring could alter electronic properties, affecting solubility or metabolic stability .
Analogues with Heterocyclic Variations
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Structure : Replaces the piperazine-carbonyl group with a 1,3,4-thiadiazole ring.
- Implications: Thiadiazoles are known for hydrogen-bonding capabilities and metabolic resistance. The isopropyl group may enhance membrane permeability but reduce aqueous solubility compared to the methoxyphenyl group in the target compound .
N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide
- Structure : Features a pyridazine ring and a trifluoromethylpyridine substituent.
- The benzylidene-piperidine scaffold may confer rigidity, contrasting with the flexible phenyl-piperazine linkage in the target compound .
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~463 g/mol. The methoxyphenyl and fluorophenyl groups likely contribute to moderate lipophilicity.
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Molecular Weight: 589.1 g/mol.
Crystalline Properties
- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
- Crystal Data : Reported in Acta Crystallographica Section E (2011). Pyrimidine derivatives often form stable crystals due to planar aromatic systems, which may influence formulation strategies compared to the target compound’s less rigid structure .
Biological Activity
N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide, commonly referred to as MPPF, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of MPPF is , and it has a molecular weight of approximately 434.5 g/mol. The structure features a pyrrolidine ring, a piperazine moiety, and a fluorinated phenyl group, which contribute to its biological activity.
Receptor Interactions:
MPPF primarily acts as a selective antagonist at various neurotransmitter receptors. Its affinity for the serotonin (5-HT) receptor family, particularly the 5-HT_2A receptor, has been documented in several studies. This interaction is crucial for its potential use in treating psychiatric disorders.
Inhibition of Enzymatic Activity:
Research has indicated that MPPF may inhibit specific enzymes involved in neurotransmitter metabolism, thus enhancing serotonergic signaling pathways. This mechanism is particularly relevant in the context of mood regulation and anxiety disorders.
Affinity Studies
Table 1 summarizes the binding affinities of MPPF at various receptors:
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT_1A | 12 nM | |
| 5-HT_2A | 5 nM | |
| D_2 Dopamine | 50 nM | |
| Muscarinic | 30 nM |
Case Studies and Research Findings
Case Study 1: Antidepressant Activity
In a preclinical study, MPPF demonstrated significant antidepressant-like effects in rodent models. The compound was administered over a two-week period, resulting in decreased immobility time in the forced swim test, indicating enhanced mood-related behaviors.
Case Study 2: Anxiety Disorders
Another investigation focused on the anxiolytic properties of MPPF. Utilizing the elevated plus maze model, researchers found that MPPF-treated animals exhibited increased time spent in open arms compared to controls, suggesting reduced anxiety levels.
Safety and Toxicology
Toxicological assessments have shown that MPPF exhibits a favorable safety profile at therapeutic doses. In vitro studies indicate minimal cytotoxicity across various cell lines. However, further long-term studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a substituted phenylpiperazine moiety with a pyrrolidine-carboxamide scaffold. For example, analogous compounds are synthesized via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions . Critical steps include optimizing reaction time and temperature to avoid side reactions (e.g., racemization or hydrolysis). Post-synthesis purification via column chromatography and characterization by / NMR and HPLC (≥98% purity) are essential .
Q. How can the structural conformation of this compound be validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry and molecular packing. For example, related piperazine-carboxamide derivatives crystallize in monoclinic systems with hydrogen-bonding networks stabilizing the structure . Alternatively, advanced NMR techniques (e.g., - COSY, NOESY) can resolve spatial arrangements of substituents like the 2-methoxyphenyl group and pyrrolidine ring .
Advanced Research Questions
Q. What experimental strategies are recommended for assessing receptor binding affinity and selectivity?
- Methodological Answer : Radioligand binding assays using - or -labeled analogs are standard. For instance, structurally similar compounds (e.g., 18F-Mefway) are evaluated against 5-HT receptors via competitive binding with -FCWAY in HEK293 cells expressing human receptors. values are calculated using the Cheng-Prusoff equation, with Scatchard analysis for receptor density quantification . Selectivity is tested against off-target receptors (e.g., D, α-adrenergic) to confirm specificity .
Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?
- Methodological Answer : Pharmacokinetic (PK) profiling in rodent models is critical. For example, oral bioavailability and brain permeability can be assessed via LC-MS/MS quantification of plasma and tissue samples. If in vitro potency (e.g., IC = 10 nM) does not translate to in vivo efficacy, consider:
- Metabolic stability : Liver microsomal assays (human/rat) to identify cytochrome P450-mediated degradation .
- Protein binding : Equilibrium dialysis to measure free fraction in plasma .
- Formulation optimization : Use of solubilizing agents (e.g., cyclodextrins) for low-aqueous-solubility compounds .
Q. What structural modifications enhance metabolic stability while retaining target affinity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluoro, trifluoromethyl) to reduce oxidative metabolism. For example, replacing the 2-methoxyphenyl group with a 2,3-dichlorophenyl moiety in analogs increases microsomal stability (t from 15 min to >60 min) without compromising D receptor affinity ( = 2.3 nM) . Deuterium labeling at metabolically labile sites (e.g., benzylic positions) is another strategy .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting binding data across different assay formats?
- Methodological Answer :
- Assay validation : Compare results from radioligand binding (cell membranes) versus functional assays (e.g., cAMP inhibition in whole cells). Discrepancies may arise from receptor reserve or G-protein coupling efficiency .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-assay variability. For example, a compound showing = 5 nM in membrane assays but EC = 50 nM in functional assays suggests partial agonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
